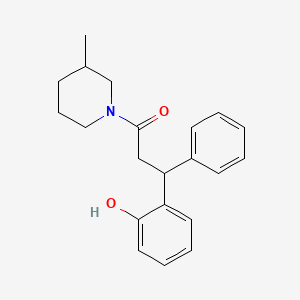
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one is an organic compound that belongs to the class of phenylpropanoids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-hydroxybenzaldehyde, 3-methylpiperidine, and phenylacetic acid.
Condensation Reaction: The first step involves a condensation reaction between 2-hydroxybenzaldehyde and phenylacetic acid in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 3-methylpiperidine under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways to exert its effects, such as inhibiting enzyme activity or altering signal transduction pathways.
相似化合物的比较
Similar Compounds
3-(2-Hydroxy-phenyl)-1-piperidin-1-yl-3-phenyl-propan-1-one: Lacks the methyl group on the piperidine ring.
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-(4-methoxy-phenyl)-propan-1-one: Contains a methoxy group on the phenyl ring.
Uniqueness
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one is unique due to the presence of both hydroxyl and piperidine functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C21H25NO2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
3-(2-hydroxyphenyl)-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C21H25NO2/c1-16-8-7-13-22(15-16)21(24)14-19(17-9-3-2-4-10-17)18-11-5-6-12-20(18)23/h2-6,9-12,16,19,23H,7-8,13-15H2,1H3 |
InChI 键 |
ZCLNZUPLSYWOBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















